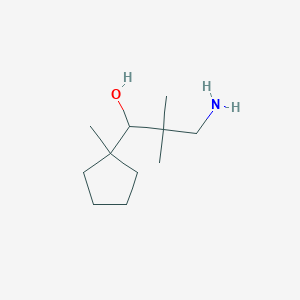
3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol is an organic compound with the molecular formula C₁₁H₂₃NO. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol typically involves the reaction of 1-methylcyclopentyl ketone with a suitable amine under controlled conditions. The reaction is carried out in the presence of a reducing agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and substituted amino alcohols .
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol include:
- 3-Amino-2,2-dimethyl-1-propanol
- 2,2-Dimethyl-3-aminopropanol
- 1-Amino-2,2-dimethyl-3-propanol
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclopentyl ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(1-methylcyclopentyl)propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,8-12)9(13)11(3)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
ZKTVFUZORXGGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


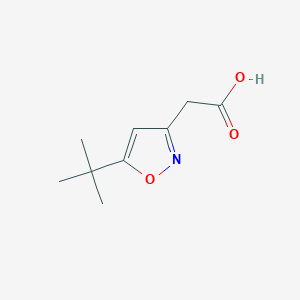
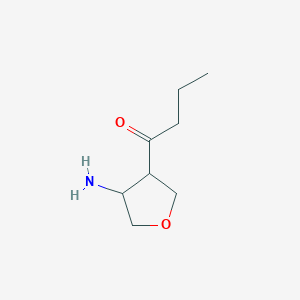
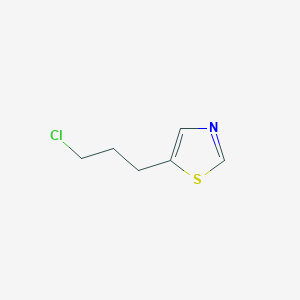
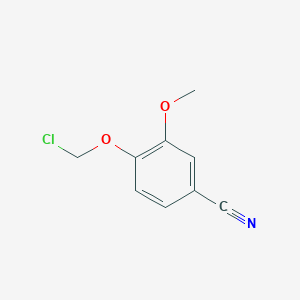
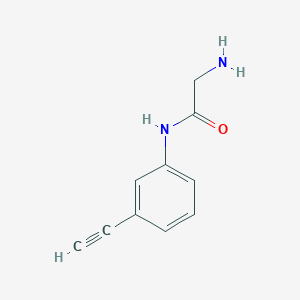
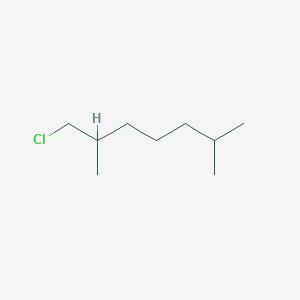

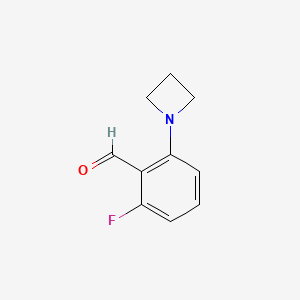
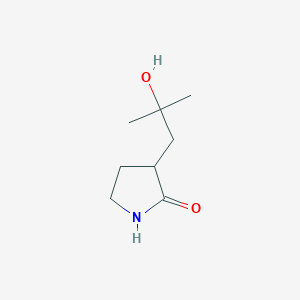
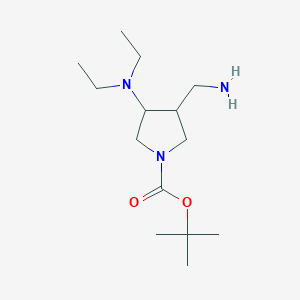
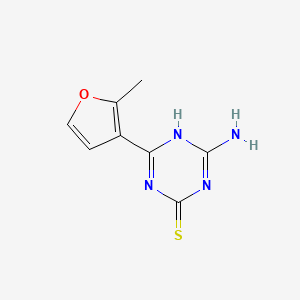
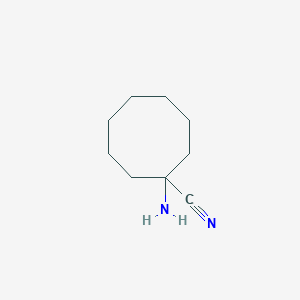
![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)
![4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)
